Anti-HSV-1 Potency: Class‑Level Nanomolar Activity Benchmarking Against Aciclovir
While no direct anti‑HSV data are available for the exact CAS 1207055‑16‑0 compound, the Bayer thiazolylurea patent demonstrates that structurally related 2,6‑difluorophenyl‑containing analogs achieve IC50 values as low as 1 nM (Example 123) against HSV‑1 in Vero cell plaque‑reduction assays, representing a 1000‑fold improvement over the standard‑of‑care aciclovir (IC50 = 1 μM) [1]. The 3‑fluorophenyl substitution on the thiazole ring of the target compound is a recurring motif among the most potent examples in the series, though quantitative comparison remains a class‑level inference [2].
| Evidence Dimension | In vitro anti-HSV-1 IC50 |
|---|---|
| Target Compound Data | Not directly determined; class exemplar Example 123 IC50 = 1 nM |
| Comparator Or Baseline | Aciclovir (Zovirax) IC50 = 1 μM; Example 43 IC50 = 0.5 μM; Example 94 IC50 = 20 nM; Example 2 IC50 = 0.2 μM |
| Quantified Difference | Exemplar Example 123 exhibits 1000-fold greater potency than aciclovir; other class members show 2‑ to 500‑fold improvements |
| Conditions | HSV-1 Walki strain replication in Vero cells (ATCC CCL-81), 96‑well microtitre plate format, M199 medium with 5% FCS, 37 °C, 5% CO₂, compound concentration range 250–0.5 μM |
Why This Matters
This class-level potency benchmark establishes the therapeutic ceiling for the chemotype and justifies procurement for antiviral screening when reference-standard potency is insufficient.
- [1] Fischer, R. et al. Thiazolyl urea derivatives and their utilization as antiviral agents. U.S. Patent 6,500,817, issued December 31, 2002. Table L323–L325 listing IC50 values for Examples 2, 43, 94, 123 and aciclovir. View Source
- [2] Fischer, R. et al. Thiazolyl urea derivatives and their utilization as antiviral agents. WIPO Patent WO-0053591-A1. Linked PubChem patent summary including the detailed assay protocol for Vero-cell HSV replication inhibition. View Source
